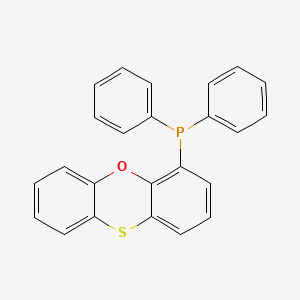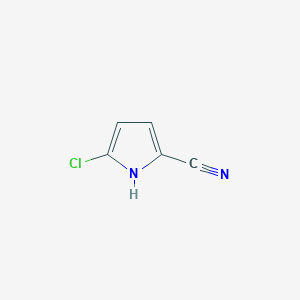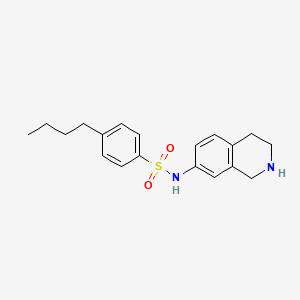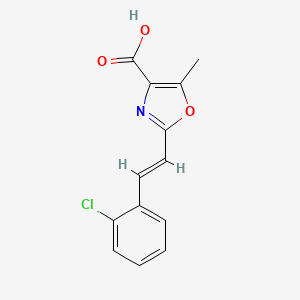
N-Ethyl-N-(2-hydroxyethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of Good’s buffers and has a pKa of 8.35 at 20°C . Bicine is known for its zwitterionic nature, meaning it contains both positive and negative charges, which makes it an effective buffer in biochemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
Bicine is synthesized by the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . The reaction typically involves:
Reaction of Glycine with Ethylene Oxide: This step forms a lactone intermediate.
Hydrolysis of Lactone: The lactone is then hydrolyzed to produce bicine.
Industrial Production Methods
Industrial production of bicine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled addition of ethylene oxide to glycine under specific temperature and pressure conditions, followed by hydrolysis and purification steps to obtain the final product .
化学反応の分析
Types of Reactions
Bicine undergoes various chemical reactions, including:
Oxidation: Bicine can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Bicine can participate in substitution reactions, particularly nucleophilic substitution due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of bicine.
Reduction: Reduced forms of bicine, though less common.
Substitution: Substituted bicine derivatives with various functional groups.
科学的研究の応用
Bicine is extensively used in scientific research due to its buffering capacity. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in electrophoresis and chromatography as a buffering agent.
Medicine: Utilized in biochemical assays and diagnostic tests.
Industry: Applied in the formulation of pharmaceuticals and cosmetics
類似化合物との比較
Similar Compounds
Tricine: Another Good’s buffer with similar buffering capacity but different pKa.
HEPES: A widely used buffer in biological research with a different pKa and buffering range.
MOPS: Another buffering agent with distinct chemical properties and applications.
Uniqueness of Bicine
Bicine is unique due to its specific pKa value, making it suitable for buffering at slightly alkaline pH levels. Its zwitterionic nature and stability under various conditions make it a preferred choice in many biochemical and industrial applications .
特性
| 67992-28-3 | |
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
2-[ethyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChIキー |
RNZUROKSTGEIMY-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)

![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)






![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)


